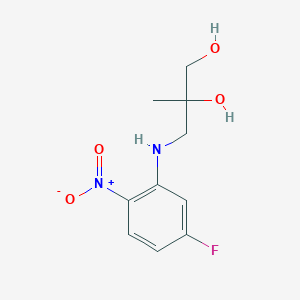
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol, also known as FNPA, is a synthetic compound that has been studied for its potential use in scientific research. FNPA is a derivative of the well-known compound, 5-fluoro-2'-deoxyuridine, which has been used as an antiviral and anticancer agent. FNPA has been found to have unique properties that make it a promising candidate for further research.
Mechanism of Action
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol works by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA replication. By blocking this enzyme, 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been found to have a number of biochemical and physiological effects on cells. In addition to inhibiting thymidylate synthase, 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been shown to induce DNA damage and activate cell death pathways. These effects make 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol a powerful tool for studying the mechanisms of cancer cell growth and developing new cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol in lab experiments is its selectivity for cancer cells. This means that it can be used to study the mechanisms of cancer cell growth without affecting normal cells. However, one limitation of using 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol. One area of interest is in developing new cancer treatments that target thymidylate synthase. Another area of interest is in studying the mechanisms of DNA replication and repair in cancer cells, which could lead to new insights into how cancer cells grow and divide. Additionally, 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol could be used in combination with other drugs to enhance their effectiveness against cancer cells.
Synthesis Methods
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol can be synthesized through a multistep process that involves the reaction of 5-fluoro-2-nitroaniline with 2,3-epoxypropanol. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol.
Scientific Research Applications
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been studied for its potential use in cancer research, specifically as a tool to study the role of DNA replication and repair in cancer cells. 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been found to selectively inhibit the growth of cancer cells, while having little effect on normal cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer treatments.
properties
IUPAC Name |
3-(5-fluoro-2-nitroanilino)-2-methylpropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-10(15,6-14)5-12-8-4-7(11)2-3-9(8)13(16)17/h2-4,12,14-15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQZJCIQFADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC(=C1)F)[N+](=O)[O-])(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
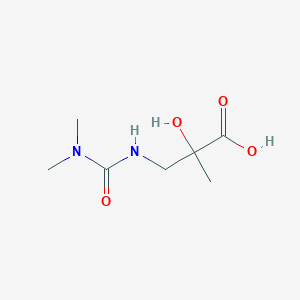
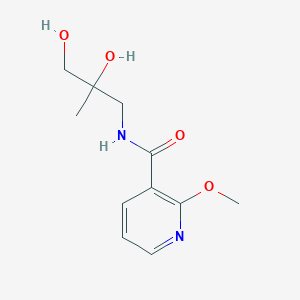
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
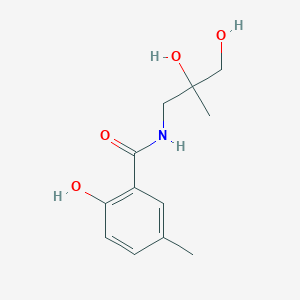
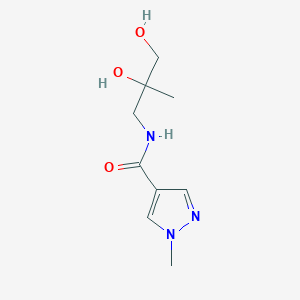

![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
